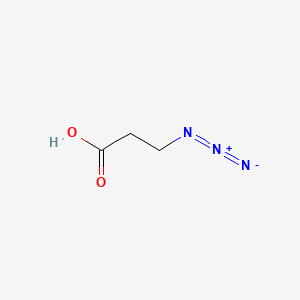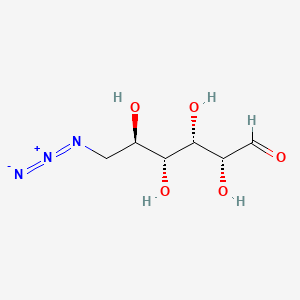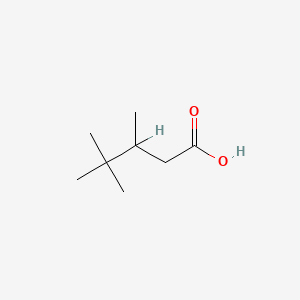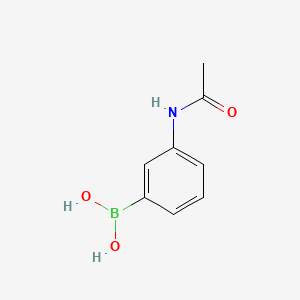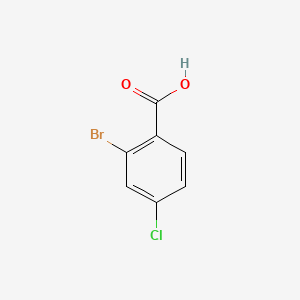
2-Bromo-4-chlorobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
While specific studies directly detailing the synthesis of 2-Bromo-4-chlorobenzoic acid were not identified, research on closely related compounds provides insight into potential synthetic routes. The synthesis of similar halogenated benzoic acids and benzofuranones typically involves multi-step processes including bromination, chlorination, and functional group transformations starting from simple aromatic compounds or benzoic acids (Yang Feng-ke, 2004; P. Xiaojun, 2005). These methods often employ halogenation agents under controlled conditions to introduce bromo and chloro substituents at specific positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated compounds, similar to 2-Bromo-4-chlorobenzoic acid, reveals interesting features such as short distances between halogen atoms and neighboring functional groups, suggesting potential interactions between them. For instance, in the crystal structure of a related compound, a short distance between bromine and nitrogen atoms indicates an interaction between these elements, which could influence the reactivity and properties of the molecule (D. Britton, 1997).
Chemical Reactions and Properties
Reactions involving halogenated benzoic acids typically explore their reactivity towards nucleophiles, electrophiles, and their potential to form various derivatives through substitution reactions. The presence of bromo and chloro substituents significantly impacts the acid’s reactivity, making it a versatile intermediate for synthesizing more complex molecules. Studies on similar molecules highlight their utility in forming novel compounds with potential biological activity (E. Bielak & S. Biliński, 1996).
Physical Properties Analysis
Physical properties such as melting point, boiling point, density, and refractive index are crucial for characterizing chemical compounds and predicting their behavior in various environments. For compounds akin to 2-Bromo-4-chlorobenzoic acid, these properties are determined through careful experimental measurements, providing essential data for handling, storage, and application in chemical syntheses (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-chlorobenzoic acid, such as acidity, reactivity towards various chemical reagents, and its role in catalysis or as a substrate in organic reactions, are influenced by the electron-withdrawing effects of the halogen substituents. These effects can enhance the acid’s reactivity and make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Insights into its reactivity can be gleaned from studies on structurally related compounds, demonstrating their potential in organic synthesis and material science (T. Maki et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
- 2-Bromo-4-chlorobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- The preparation of this compound was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQLFCVCDEXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275019 | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzoic acid | |
CAS RN |
936-08-3 | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





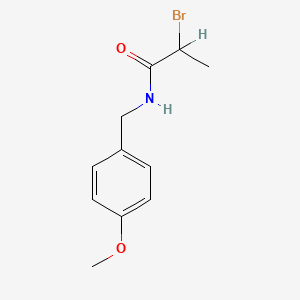



![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
